Cas no 2034366-48-6 (3-chloro-4-{1-(furan-2-carbonyl)piperidin-4-yloxy}pyridine)

3-chloro-4-{1-(furan-2-carbonyl)piperidin-4-yloxy}pyridine 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-{1-(furan-2-carbonyl)piperidin-4-yloxy}pyridine
- AKOS026691092
- 2034366-48-6
- F6479-3068
- (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone
- 3-chloro-4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}pyridine
- [4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(furan-2-yl)methanone
-
- インチ: 1S/C15H15ClN2O3/c16-12-10-17-6-3-13(12)21-11-4-7-18(8-5-11)15(19)14-2-1-9-20-14/h1-3,6,9-11H,4-5,7-8H2
- InChIKey: DMCPDARLMVVZEN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NC=CC=1OC1CCN(C(C2=CC=CO2)=O)CC1
計算された属性
- せいみつぶんしりょう: 306.0771200g/mol
- どういたいしつりょう: 306.0771200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-chloro-4-{1-(furan-2-carbonyl)piperidin-4-yloxy}pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6479-3068-2μmol |
3-chloro-4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}pyridine |
2034366-48-6 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6479-3068-25mg |
3-chloro-4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}pyridine |
2034366-48-6 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6479-3068-1mg |
3-chloro-4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}pyridine |
2034366-48-6 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6479-3068-2mg |
3-chloro-4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}pyridine |
2034366-48-6 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6479-3068-30mg |
3-chloro-4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}pyridine |
2034366-48-6 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6479-3068-20mg |
3-chloro-4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}pyridine |
2034366-48-6 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6479-3068-10μmol |
3-chloro-4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}pyridine |
2034366-48-6 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6479-3068-15mg |
3-chloro-4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}pyridine |
2034366-48-6 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6479-3068-5μmol |
3-chloro-4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}pyridine |
2034366-48-6 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6479-3068-40mg |
3-chloro-4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}pyridine |
2034366-48-6 | 40mg |
$210.0 | 2023-09-08 |
3-chloro-4-{1-(furan-2-carbonyl)piperidin-4-yloxy}pyridine 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
3-chloro-4-{1-(furan-2-carbonyl)piperidin-4-yloxy}pyridineに関する追加情報
Introduction to 3-Chloro-4-{1-(Furan-2-Carbonyl)piperidin-4-yloxy}pyridine (CAS No. 2034366-48-6)
3-Chloro-4-{1-(Furan-2-Carbonyl)piperidin-4-yloxy}pyridine, with the CAS number 2034366-48-6, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of pyridine derivatives that are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
The molecular structure of 3-Chloro-4-{1-(Furan-2-Carbonyl)piperidin-4-yloxy}pyridine is characterized by a pyridine ring substituted with a chloro group at the 3-position and a piperidine ring linked through an oxygen atom at the 4-position. The piperidine ring is further functionalized with a furan-2-carbonyl group, which adds complexity and potential for diverse interactions with biological targets.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain pyridine-based compounds exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding is particularly relevant to the development of new treatments for inflammatory diseases like rheumatoid arthritis and Crohn's disease.
The presence of the chloro group in 3-Chloro-4-{1-(Furan-2-Carbonyl)piperidin-4-yloxy}pyridine is known to enhance the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability. This property is crucial for ensuring that the compound reaches its intended biological target effectively. Additionally, the furan-2-carbonyl group introduces a planar aromatic system that can participate in π-stacking interactions with proteins, potentially enhancing binding affinity and selectivity.
In preclinical studies, 3-Chloro-4-{1-(Furan-2-Carbonyl)piperidin-4-yloxy}pyridine has shown promising results in various biological assays. For example, it demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The compound also exhibited neuroprotective effects in cellular models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 3-Chloro-4-{1-(Furan-2-Carbonyl)piperidin-4-yloxy}pyridine has been extensively studied to understand its behavior in vivo. Research indicates that it has favorable oral bioavailability and a moderate half-life, making it suitable for once-daily dosing regimens. Moreover, the compound shows low toxicity in animal models, which is a critical factor for its advancement into clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-Chloro-4-{1-(Furan-2-Carbonyl)piperidin-4-yloxy}pyridine in human subjects. Early phase I trials have reported no serious adverse events, and preliminary data suggest that the compound is well-tolerated at therapeutic doses. These findings are encouraging and pave the way for further investigation in larger patient populations.
In conclusion, 3-Chloro-4-{1-(Furan-2-Carbonyl)piperidin-4-yloxy}pyridine (CAS No. 2034366-48-6) represents a promising candidate in the development of novel therapeutics for inflammatory and neurodegenerative diseases. Its unique molecular structure, combined with favorable pharmacological properties, positions it as a valuable asset in the pharmaceutical industry's quest for innovative treatments. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, underscoring its significance in modern medicinal chemistry.
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